(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C21H19N3O3S2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H19N3O3S2/c1-11(2)13-6-8-14(9-7-13)17-16(18(25)15-5-4-10-28-15)19(26)20(27)24(17)21-23-22-12(3)29-21/h4-11,17,26H,1-3H3 |
InChI Key |
UNFGQYCJTQFUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Knoevenagel Condensation
4-(Propan-2-yl)benzaldehyde reacts with a malononitrile or dimethyl malonate derivative under basic conditions (e.g., piperidine in ethanol) to form a substituted diester.
Step 2: Hydrolysis to Dicarboxylic Acid
The diester is hydrolyzed to the corresponding dicarboxylic acid using acidic (HCl) or basic (NaOH) conditions.
Step 3: Cyclization to Pyrrolidine-2,3-dione
The dicarboxylic acid undergoes cyclization with an amine (e.g., methylamine) in the presence of a coupling agent (e.g., DCC or EDC).
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| Dicarboxylic acid + methylamine, DCC, DMF | ~60–70% | Forms pyrrolidine-2,3-dione with 5-(4-(propan-2-yl)phenyl) group. |
Introduction of the 5-Methyl-1,3,4-Thiadiazol-2-yl Group
The thiadiazole moiety is introduced via nucleophilic substitution or coupling reactions.
Step 4: Formation of Thiadiazole Intermediate
5-Methyl-1,3,4-thiadiazol-2-amine or a brominated thiadiazole (e.g., 2-bromo-5-methyl-1,3,4-thiadiazole) is synthesized. Thiadiazoles are often prepared from hydrazonoyl halides and thiosemicarbazide.
Step 5: Substitution at Position 1
The pyrrolidine-2,3-dione reacts with the thiadiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF).
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| Pyrrolidine-dione + thiadiazole, K₂CO₃, DMF, 80°C | ~60–70% | Forms N-arylated product at position 1. |
Installation of the Hydroxy(thiophen-2-yl)methylidene Group
The E-configuration at position 4 is achieved via a stereoselective Knoevenagel condensation.
Step 6: Condensation with Thiophene-2-Carbaldehyde
The substituted pyrrolidine-2,3-dione undergoes condensation with thiophene-2-carbaldehyde in the presence of a weak base (e.g., piperidine).
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| Thiophene-2-carbaldehyde, piperidine, ethanol, reflux | ~75% | Forms E-isomer due to thermodynamic control. |
Purification and Characterization
Final purification is typically achieved via recrystallization or column chromatography. Structural confirmation relies on:
-
¹H/¹³C NMR : Peaks for the methylidene proton (~δ 8.5–9.0 ppm), thiophene protons (~δ 6.8–7.4 ppm), and thiadiazole methyl (~δ 2.5–2.7 ppm).
Key Challenges and Optimizations
-
Stereocontrol : The E-configuration at position 4 requires careful control of reaction conditions to avoid Z-isomer formation.
-
Solubility : Thiadiazole-containing intermediates may exhibit low solubility, necessitating polar aprotic solvents (e.g., DMF).
-
Yield Optimization : Use of phase-transfer catalysts or microwave-assisted reactions can improve yields in cyclization steps.
Comparison of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Biological Activities
The compound exhibits a range of biological activities attributed to its unique structural features, particularly the presence of thiadiazole and pyrrolidine moieties.
Antimicrobial Activity:
Research indicates that derivatives of thiadiazole compounds demonstrate notable antibacterial and antitubercular properties. For instance, studies have shown that 1,3,4-thiadiazole derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, suggesting that similar derivatives could be synthesized from the target compound for enhanced antimicrobial efficacy .
Anti-inflammatory Properties:
Pyrrolidine derivatives are known for their anti-inflammatory effects. The incorporation of the thiophenyl and thiadiazole groups in the compound may enhance its ability to inhibit inflammatory pathways. Previous studies have highlighted the effectiveness of pyrrolidine-based compounds in reducing inflammation markers in vitro and in vivo .
Anticancer Potential:
The structural framework of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione suggests potential anticancer activity. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines, with promising results indicating their ability to inhibit cell proliferation and induce apoptosis .
Synthesis and Derivatives
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can be achieved through multistep organic reactions involving thiophene derivatives and pyrrolidine scaffolds. The optimization of synthetic routes is essential for enhancing yield and purity.
Case Studies and Experimental Findings
A comprehensive examination of case studies provides insight into the practical applications of this compound:
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they generally include modulation of cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole and Thiophene Moieties
Compounds bearing 1,3,4-thiadiazole and thiophene substituents are known for their diverse biological activities. For example:
pylori . However, the bulky 4-isopropylphenyl substituent in the target molecule may reduce solubility compared to simpler analogues, impacting bioavailability .
Pyrrolidine-2,3-dione Derivatives
Pyrrolidine-2,3-dione (also known as tetramic acid) derivatives are notable for their role in natural products and drug discovery. Key comparisons include:
The target compound’s pyrrolidine-2,3-dione core is functionalized with electron-withdrawing groups (thiadiazole) and hydrophobic substituents (isopropylphenyl), which may enhance stability and target specificity compared to simpler tetramic acid derivatives .
Physicochemical and Computational Insights
While direct computational data for the target compound are unavailable, density-functional thermochemistry studies () suggest that hybrid functionals incorporating exact exchange terms could accurately predict its electronic properties. The hydroxy(thiophen-2-yl)methylidene group likely contributes to intramolecular hydrogen bonding, stabilizing the (4E)-configuration .
Biological Activity
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a novel pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Structural Overview
This compound features a complex structure that includes:
- Pyrrolidine ring : Provides a framework for biological activity.
- Thiadiazole moiety : Implicated in various pharmacological effects.
- Thiophenol group : Enhances interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole ring can modulate enzyme activities by interacting with specific receptors and enzymes, which can lead to altered metabolic pathways .
- Binding Affinity : The presence of the pyrrolidine ring enhances the compound's binding affinity to target proteins, potentially increasing its effectiveness as a therapeutic agent.
- Antibacterial Activity : Research indicates that derivatives of pyrrolidine-2,3-dione can inhibit the activity of essential bacterial proteins such as PBP3 in Pseudomonas aeruginosa, showing promise against multidrug-resistant strains .
Antimicrobial Properties
The compound has shown significant antibacterial activity:
- Inhibition of PBP3 : A study demonstrated that derivatives containing the pyrrolidine-2,3-dione core inhibited PBP3 with an efficacy ranging from 60% to 100% at concentrations of 100 µM .
Cytotoxicity and Safety Profile
Preliminary assessments indicate low cytotoxicity in mammalian cell lines:
- Cell Viability : Compounds similar to this have shown viability rates above 70% in HeLa cells at concentrations up to 20 µM, suggesting a favorable safety profile .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibition of PBP3 in Pseudomonas aeruginosa | |
| Cytotoxicity | >70% cell viability in HeLa cells | |
| Enzyme Interaction | Modulation of enzyme activities |
Detailed Research Findings
- Antimicrobial Efficacy : In vitro studies have confirmed that compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
- Pharmacological Potential : The unique combination of functional groups in this compound allows it to target multiple biological pathways, indicating potential for use in treating infections resistant to conventional antibiotics .
Q & A
Basic: What are common synthetic routes for preparing this compound?
The synthesis typically involves multi-step condensation reactions. A general approach includes:
- Step 1 : Formation of the pyrrolidine-2,3-dione core via cyclization of substituted hydrazides or thiosemicarbazides with chloroacetic acid derivatives under reflux conditions (e.g., DMF-acetic acid mixtures, sodium acetate as a base) .
- Step 2 : Introduction of the thiophen-2-yl and thiadiazole moieties via nucleophilic substitution or Knoevenagel condensation. For example, hydroxy(thiophen-2-yl)methylidene groups can be introduced using thiophene aldehydes under acidic conditions .
- Purification : Recrystallization from DMF-ethanol mixtures or column chromatography is commonly employed .
Advanced: How can reaction conditions be optimized for improved yield and selectivity?
Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent ratio, catalyst loading). Bayesian optimization algorithms have proven effective in minimizing experimental trials while maximizing yield .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and control exothermic reactions, as demonstrated in analogous thiazolidinone syntheses .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation steps while minimizing side reactions .
Basic: What spectroscopic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., aromatic thiophenyl signals at δ 6.8–7.5 ppm, pyrrolidine-dione carbonyls at δ 170–175 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and hydroxyl groups (broad O–H at ~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
Advanced: How can computational methods resolve contradictions in spectral data?
- DFT Calculations : Predict NMR/IR spectra using Gaussian or ORCA software. Compare computed vs. experimental shifts to assign ambiguous signals (e.g., distinguishing E/Z isomers in methylidene groups) .
- Molecular Docking : Assess steric/electronic effects of substituents (e.g., 4-(propan-2-yl)phenyl) on conformational stability .
- TD-DFT : Simulate UV-Vis spectra to validate electronic transitions in the thiophene-thiadiazole system .
Basic: What are recommended storage conditions to ensure stability?
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxy-methylidene group .
- Light Sensitivity : Protect from UV exposure using amber glass vials, as thiophene derivatives are prone to photodegradation .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the pyrrolidine-2,3-dione ring .
Advanced: How to analyze reaction byproducts or degradation pathways?
- HPLC-MS : Monitor reaction mixtures for intermediates (e.g., hydrolyzed dione rings or oxidized thiophene derivatives) .
- TGA/DSC : Assess thermal stability and identify decomposition temperatures .
- Isotopic Labeling : Trace degradation mechanisms (e.g., ¹⁸O labeling to study hydrolysis pathways) .
Basic: What solvents are compatible with this compound?
- Polar aprotic solvents : DMF, DMSO for dissolution during synthesis .
- Low polarity for crystallization : Ethanol, ethyl acetate, or hexane-DMF mixtures .
- Avoid : Strong acids/bases that may hydrolyze the dione ring .
Advanced: How to design analogs with enhanced bioactivity?
- SAR Studies : Modify substituents systematically:
- Click Chemistry : Attach triazole or thiazole moieties via Cu-catalyzed azide-alkyne cycloaddition .
Basic: What safety precautions are required during handling?
- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (DMF, acetic acid) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How to validate synthetic reproducibility across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
